molecular formula C20H24N4O3S B10873315 2-(Diethylamino)ethyl 4-{[(pyridin-3-ylcarbonyl)carbamothioyl]amino}benzoate

2-(Diethylamino)ethyl 4-{[(pyridin-3-ylcarbonyl)carbamothioyl]amino}benzoate

Cat. No.: B10873315
M. Wt: 400.5 g/mol
InChI Key: CZRRJVANFQJLPJ-UHFFFAOYSA-N
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Description

2-(DIETHYLAMINO)ETHYL 4-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE is a complex organic compound with a unique structure that includes a diethylamino group, a pyridylcarbonyl group, and a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(DIETHYLAMINO)ETHYL 4-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE typically involves multiple steps.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(DIETHYLAMINO)ETHYL 4-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols .

Scientific Research Applications

2-(DIETHYLAMINO)ETHYL 4-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(DIETHYLAMINO)ETHYL 4-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent modifications, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(DIETHYLAMINO)ETHYL 4-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H24N4O3S

Molecular Weight

400.5 g/mol

IUPAC Name

2-(diethylamino)ethyl 4-(pyridine-3-carbonylcarbamothioylamino)benzoate

InChI

InChI=1S/C20H24N4O3S/c1-3-24(4-2)12-13-27-19(26)15-7-9-17(10-8-15)22-20(28)23-18(25)16-6-5-11-21-14-16/h5-11,14H,3-4,12-13H2,1-2H3,(H2,22,23,25,28)

InChI Key

CZRRJVANFQJLPJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CN=CC=C2

Origin of Product

United States

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